molecular formula C10H12BNO3 B11742640 2-(Azetidine-1-carbonyl)phenylboronic acid

2-(Azetidine-1-carbonyl)phenylboronic acid

Cat. No.: B11742640
M. Wt: 205.02 g/mol
InChI Key: WCIRZRKZSWZDBS-UHFFFAOYSA-N
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Description

2-(Azetidine-1-carbonyl)phenylboronic acid: is a compound that features both an azetidine ring and a boronic acid group. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. Boronic acids are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The combination of these two functional groups in a single molecule makes this compound a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction is efficient for synthesizing functionalized azetidines. The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 2-(Azetidine-1-carbonyl)phenylboronic acid may involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(Azetidine-1-carbonyl)phenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, azetidine-containing compounds are studied for their potential as enzyme inhibitors and bioisosteres. The strained ring structure of azetidines can mimic the transition states of enzymatic reactions, making them valuable in the design of enzyme inhibitors .

Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Azetidine derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts. Its reactivity and versatility make it a valuable intermediate in the production of high-performance materials .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(Azetidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the azetidine ring and the boronic acid group in a single molecule. This combination imparts unique reactivity and versatility, making it valuable in various fields of research and industry .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

[2-(azetidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C10H12BNO3/c13-10(12-6-3-7-12)8-4-1-2-5-9(8)11(14)15/h1-2,4-5,14-15H,3,6-7H2

InChI Key

WCIRZRKZSWZDBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(=O)N2CCC2)(O)O

Origin of Product

United States

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